![molecular formula C25H28N4O6S B2653115 6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688060-97-1](/img/structure/B2653115.png)

6-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

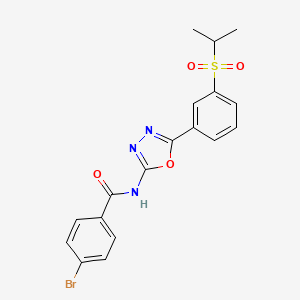

Molecular Structure Analysis

This compound has a complex structure that includes a quinazolin ring, a dioxolo group, and an amino group . The presence of these functional groups contributes to its unique properties and potential applications.Physical and Chemical Properties Analysis

The molecular formula of this compound is C27H32N4O7S, and it has an average mass of 556.631 Da and a monoisotopic mass of 556.199158 Da .Scientific Research Applications

Synthesis and Characterization

- 6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide and related compounds have been synthesized using various methods. For example, Chern et al. (1988) discussed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one from anthranilamide (Chern et al., 1988). Similarly, Kim et al. (1974) synthesized 5H-benzoxazolo[3,2-a] quinolin-5-ones from N-(2-hydroxyphenyl)anthranilic acid (Kim et al., 1974).

Biological Screening and Anticancer Activity

- The biological screening of compounds, including amino- and sulfanyl-derivatives of benzoquinazolinones, has been conducted for potential anticancer activity. Notably, Nowak et al. (2015) found that some derivatives exhibit significant anticancer activity, especially against HT29 and HCT116 cell lines (Nowak et al., 2015).

Antimicrobial Activity

- Studies have also explored the antimicrobial activity of similar compounds. For instance, Patel et al. (2010) investigated the antibacterial and antifungal activities of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones (Patel et al., 2010). Additionally, Al-Salahi et al. (2013) studied the antimicrobial activity of novel 2-methylsulfanyl-triazoloquinazoline derivatives against a variety of bacteria and fungi (Al-Salahi et al., 2013).

Pharmaceutical Applications

- In the pharmaceutical field, the synthesis and characterization of quinazoline derivatives have been a focus, with the aim of discovering new diuretic and antihypertensive agents. Rahman et al. (2014) synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives for this purpose (Rahman et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that its effects are related to its interactions with biological molecules, given its potential applications in medicine and drug discovery.

Properties

IUPAC Name |

6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O6S/c1-33-17-8-6-16(7-9-17)13-27-23(31)5-3-2-4-10-29-24(32)18-11-20-21(35-15-34-20)12-19(18)28-25(29)36-14-22(26)30/h6-9,11-12H,2-5,10,13-15H2,1H3,(H2,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQNQIZSQAWWTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)N)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(furan-3-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2653033.png)

![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B2653038.png)

![1-(3-Hydroxypropylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2653041.png)

![Ethyl 2-(4,6,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2653043.png)

![N-(4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2653045.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)

![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)